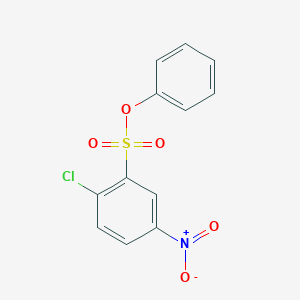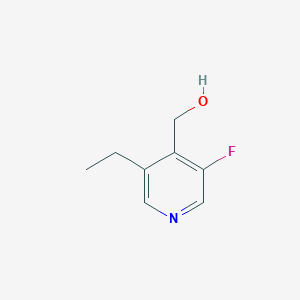![molecular formula C10H18N4 B8624160 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine](/img/structure/B8624160.png)
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反应分析
Types of Reactions
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethyl group.
科学研究应用
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-3,5-diamine
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-4,5-diamine
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-2,4-diamine
Uniqueness
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine |
InChI |
InChI=1S/C10H18N4/c1-13(2)6-7-14(3)9-4-5-10(11)12-8-9/h4-5,8H,6-7H2,1-3H3,(H2,11,12) |
InChI 键 |
KJUPKENHXYZUER-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)C1=CN=C(C=C1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




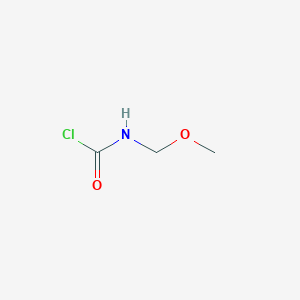
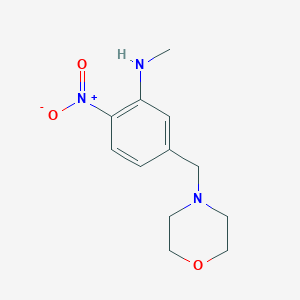
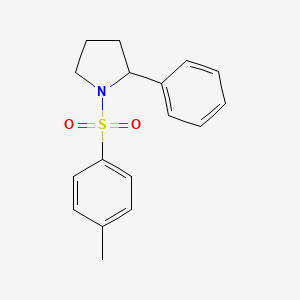
![3-Amino-2-benzyl-5-[(butylamino)methyl]benzene-1-sulfonamide](/img/structure/B8624113.png)
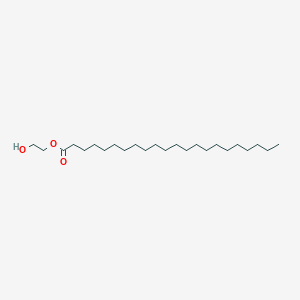

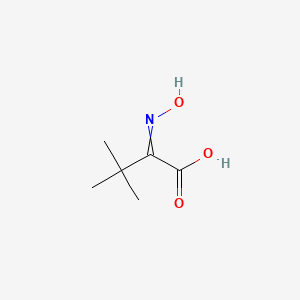
![tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate](/img/structure/B8624136.png)
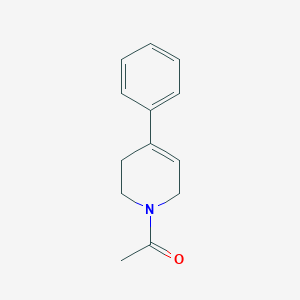
![tert-butyl [2-cyano-4-(hydroxymethyl)-1H-pyrrol-1-yl]carbamate](/img/structure/B8624157.png)
